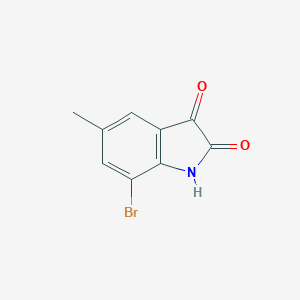

7-Bromo-5-methylindoline-2,3-dione

Description

Significance of Indoline-2,3-diones as Heterocyclic Compounds in Scientific Discovery

Indoline-2,3-diones, commonly known as isatins, represent a significant class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of other heterocyclic systems, including indoles and quinolines. nih.govnih.govrsc.org Their versatile nature makes them a cornerstone in drug discovery and development. nih.govrsc.orgnih.gov The isatin (B1672199) core is found in various naturally occurring compounds and is a key building block for synthesizing biologically active molecules. nih.govnih.gov

The significance of isatin derivatives is underscored by their broad spectrum of pharmacological activities. These compounds have been extensively studied and have shown potential as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov The structural modifications of the isatin scaffold have led to the development of numerous analogues with diverse biological and pharmacological properties. researchgate.netresearchgate.net

Historical Context of Academic Research on Isatin Derivatives

The study of isatin and its derivatives dates back to the 19th century. illinois.edu Isatin was first synthesized in a laboratory by Erdmann and Laurent through the oxidation of the indigo (B80030) pigment using chromic acid. biomedres.us Since its discovery, a vast body of research has been dedicated to understanding its chemical properties, synthesis, and applications. nih.govrsc.org The journey of the isatin scaffold from its initial identification to its optimization for various therapeutic applications highlights its enduring importance in medicinal chemistry. illinois.edu

Overview of Structural Features and Reactivity of the Indoline-2,3-dione Nucleus in Chemical Systems

The indoline-2,3-dione nucleus consists of a fused benzene (B151609) and a five-membered pyrrole (B145914) ring containing a nitrogen atom. nih.govnih.gov This structure possesses multiple reactive sites, which allows for a variety of chemical transformations. researchgate.net The molecule is generally planar, with the indoline (B122111) ring system and the two ketone oxygen atoms lying in nearly the same plane. nih.govresearchgate.net

The reactivity of the isatin scaffold is characterized by its ability to undergo electrophilic aromatic substitution, particularly at the C-5 and C-7 positions of the benzene ring. researchgate.net It can also participate in condensation reactions with primary amines and active methylene (B1212753) compounds. researchgate.net Furthermore, the isatin moiety can undergo oxidation, ring expansion, Friedel–Crafts reactions, and aldol (B89426) condensation, leading to the formation of various biologically important compounds. nih.govrsc.orgscispace.com

Rationale for Investigating Substituted Indoline-2,3-diones, with a Focus on 7-Bromo-5-methylindoline-2,3-dione, in Contemporary Academic Research

The investigation of substituted indoline-2,3-diones is driven by the quest to discover novel therapeutic agents with enhanced efficacy and selectivity. nih.govillinois.edu The introduction of different substituents onto the isatin ring can significantly alter the biological activity of the resulting compounds. nih.gov For instance, halogenation at the 5-position has been shown to enhance antibacterial activity. nih.gov

The specific compound, this compound, is of particular interest in contemporary research due to the unique combination of a bromine atom and a methyl group on the indole (B1671886) ring. These substitutions are expected to modify the electronic properties and steric factors of the molecule, potentially leading to novel biological activities and improved pharmacological profiles. Research into such substituted isatins aims to develop new lead structures for various therapeutic applications, including the development of new antimicrobial agents and kinase inhibitors. nih.govfarmaceut.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDJRIGMWAQKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346371 | |

| Record name | 7-Bromo-5-methylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108938-16-5 | |

| Record name | 7-Bromo-5-methylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108938-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 5 Methylindoline 2,3 Dione and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 7-Bromo-5-methylindoline-2,3-dione

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. princeton.eduyoutube.com For this compound, the primary disconnections involve breaking the bonds that form the heterocyclic ring and those that attach the bromo and methyl groups to the aromatic ring.

A logical retrosynthetic approach for 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which share a similar core structure, involves disconnecting the molecule to yield an aromatic α-haloketone, thiosemicarbazide, an isatin (B1672199) derivative, and a benzyl (B1604629) halide. mdpi.com This highlights the isatin core as a key intermediate. For this compound, a primary disconnection would be at the C-N and C-C bonds of the dione (B5365651) moiety, leading back to a substituted aniline (B41778) precursor. The bromo and methyl groups can be considered as being introduced either before or after the formation of the indoline (B122111) ring system, which dictates the choice of starting materials and synthetic strategy.

Classical Synthetic Routes to Substituted Indoline-2,3-dione Systems

The synthesis of the indoline-2,3-dione (isatin) core is well-established, with several classical methods that can be adapted for the preparation of substituted analogs. irapa.org

Cyclization Reactions for Indoline Core Formation

The formation of the indoline core often involves the cyclization of a substituted aniline derivative. dergipark.org.tr One of the most prominent methods is the Sandmeyer isatin synthesis, which involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide. irapa.orgdergipark.org.tr This intermediate is then cyclized using concentrated sulfuric acid to yield the indoline-2,3-dione. irapa.orgdergipark.org.tr This method is particularly effective for anilines bearing electron-withdrawing groups. irapa.org

Another significant approach is the Stolle synthesis, which provides an alternative route by reacting anilines with oxalyl chloride to generate a chlorooxalylanilide intermediate. irapa.orgdergipark.org.tr This intermediate subsequently undergoes cyclization in the presence of a Lewis acid, such as aluminum chloride or titanium tetrachloride, to form the isatin ring. irapa.orgdergipark.org.tr

Condensation-Based Approaches to Dione Structures

Condensation reactions are also pivotal in constructing the dione functionality of the indoline system. nih.gov For instance, the reaction of isatins with indoles, often catalyzed by acids, is a common method to form more complex structures. nih.gov While not directly forming the dione itself, these reactions highlight the reactivity of the C-3 carbonyl group and its role as an electrophilic center for condensation. nih.gov

Advanced Synthetic Strategies for Directing Substituent Placement

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of the bromo and methyl groups on the aromatic ring.

Regioselective Halogenation Techniques, Including Bromination, at Specific Positions

Regioselective bromination of the indole (B1671886) nucleus is a challenging yet crucial step for synthesizing compounds like this compound. The reactivity of the indole ring towards electrophilic substitution can lead to a mixture of products. researchgate.net However, by carefully selecting the brominating agent and reaction conditions, specific positions can be targeted. For example, the bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield the 5,6-dibromoindole derivative regioselectively. nih.gov

The use of directing groups can also control the regioselectivity of halogenation. acs.org The electronic nature and steric hindrance of substituents already present on the indole ring can influence the position of further substitution. researchgate.net For instance, electron-withdrawing groups can deactivate certain positions, thereby directing the incoming electrophile to others. researchgate.net An environmentally friendly method for the regioselective bromination of anilines and anisoles uses ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, offering a high degree of para-selectivity. mdma.ch

Directed Methylation Procedures on the Indoline Ring System

Directed methylation of the indoline ring system is another key step. While general N-methylation of indoles is a common transformation, regioselective C-methylation requires more sophisticated strategies. researchgate.net Palladium-catalyzed direct C-2 methylation of indoles has been developed using a removable directing group on the nitrogen atom. rsc.org This approach allows for site-specific methylation with good yields. rsc.org

The introduction of methyl groups can also be achieved through de novo synthesis, starting from a pre-methylated aniline precursor. For example, the synthesis of 7-methylisatin (B72143) has been reported, which can then be subjected to regioselective bromination. nih.gov RNA-directed DNA methylation (RdDM) is a biological process that directs methylation to specific genomic locations, and while not a synthetic chemistry technique, it illustrates the principle of directed methylation. nih.gov

Multi-component Reactions for the Assembly of Substituted Indoline-2,3-dione Scaffolds

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. bas.bgnih.gov In MCRs, three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. bas.bg This approach avoids the need to isolate intermediates, thereby saving time, solvents, and resources. bas.bgnih.gov

For the assembly of substituted indoline-2,3-dione scaffolds, MCRs provide a powerful tool for creating diverse libraries of compounds. researchgate.net For example, a three-component reaction involving isatins, anilines, and diethyl acetylene (B1199291) dicarboxylate can be catalyzed by ionic liquids under ultrasonic irradiation to produce spiro[furan-2,3′-indoline] derivatives in good yields and with short reaction times. mdpi.com Another prominent example is the Ugi-tetrazole four-component reaction (UT-4CR), which can be employed to create highly substituted indole intermediates that can subsequently be cyclized. nih.gov While not always directly yielding the indoline-2,3-dione, these MCRs are crucial for building the core heterocyclic systems from which they can be derived. nih.govresearchgate.net The reaction of isatins with indoles, catalyzed by acids, is another example where multiple molecules combine to form complex trisindoline structures. nih.gov

Table 1: Examples of Multi-component Reactions for Indoline-2,3-dione Analogue Synthesis

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Spiro-furan Synthesis | Isatin, Aniline, Diethyl acetylene dicarboxylate | Ionic Liquid | Spiro[furan-2,3′-indoline] | mdpi.com |

| Indole Synthesis | Aniline, Isocyanide, 2,2-dimethoxyacetaldehyde, TMSN₃ | - | 2-Tetrazolo substituted indoles | nih.gov |

| Spirooxindole Synthesis | Isatin derivative, 1,3-Indandione (B147059) | SBA-Pr-SO₃H | Spirooxindole | bas.bg |

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. bas.bgresearchgate.nettandfonline.com This technique is particularly effective for the synthesis of heterocyclic compounds like indoline-2,3-diones. nih.gov

Several protocols utilize microwave energy to drive the synthesis of isatin derivatives. For instance, the condensation of 1H-indole-2,3-dione with various substituted anilines to form Schiff's bases can be efficiently conducted under microwave irradiation, significantly shortening the reaction time. researchgate.net Similarly, microwave-assisted Michael addition reactions of indoles with chalcones have been reported to proceed in high yield under solvent-free conditions. tandfonline.com The synthesis of spirooxindoles through the condensation of isatin derivatives and 1,3-indandione is also effectively promoted by microwave heating in the presence of a nanoporous catalyst, highlighting the synergy between microwave technology and advanced catalysts. bas.bg

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Benefit of MAOS | Reference |

|---|---|---|---|---|

| Schiff Base Formation from Isatin | Hours of reflux | 4–10 minutes | Drastically reduced reaction time | researchgate.net |

| Spirooxindole Synthesis | Prolonged heating | Minutes (e.g., 3 min) | Higher yield, shorter time | bas.bg |

Phase Transfer Catalysis in the Synthesis of Bromoindoline-2,3-dione Derivatives

Phase Transfer Catalysis (PTC) is a valuable synthetic method that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. A phase transfer catalyst, such as a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. imist.ma This technique is particularly useful for the alkylation of isatin derivatives.

The synthesis of N-alkylated 5-bromoindoline-2,3-dione (5-bromoisatin) derivatives serves as a prime example of PTC application. imist.maresearchgate.netimist.maresearchgate.net In a typical procedure, 5-bromoisatin (B120047) is reacted with an alkylating agent (e.g., 1,3-dibromopropane) in a solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate. imist.ma The addition of a catalyst like tetra-n-butylammonium bromide (TBAB) is crucial for the reaction to proceed efficiently, leading to the desired N-alkylated product in good yields. imist.maimist.ma This methodology allows for the synthesis of a variety of bromoindoline-2,3-dione derivatives under relatively mild conditions. researchgate.netnih.gov

Purification and Characterization Methodologies in Synthetic Organic Chemistry

Following synthesis, the isolation of a pure compound is paramount. A combination of purification and analytical techniques is required to ensure the identity and purity of the target molecule, such as this compound.

Advanced Recrystallization and Chromatographic Techniques for Compound Purity

Purification of the crude product is a critical step in any synthetic sequence. For solid compounds like this compound, recrystallization is a fundamental and powerful technique for achieving high purity. researchgate.net This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. researchgate.net

Chromatographic techniques are indispensable for both monitoring reaction progress and for purification. Thin-layer chromatography (TLC) is routinely used to quickly assess the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.net For purification, column chromatography, typically using silica (B1680970) gel as the stationary phase and a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) as the mobile phase, is employed to separate the target compound from unreacted starting materials and by-products. researchgate.netrsc.org

Spectroscopic and Spectrometric Analysis for Structural Elucidation (e.g., NMR, LC-MS, HPLC)

Once purified, the precise structure of the synthesized compound must be confirmed. A suite of spectroscopic and spectrometric methods is used for this structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. imist.ma For an analogue like 5-bromo-7-methylindoline-2,3-dione, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns confirming their relative positions on the indole ring. spectrabase.com The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbons of the dione functionality. rsc.org

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. rsc.org For this compound, the mass spectrum would show a characteristic isotopic pattern for the bromine atom.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate components of a mixture and to assess the purity of the final compound. semanticscholar.orgscispace.com By comparing the retention time of the synthesized compound with that of a standard (if available) and by analyzing the peak area, the purity can be quantified. When coupled with a detector like a mass spectrometer (LC-MS), it provides both separation and identification capabilities. nih.govmdpi.com

Table 3: Spectroscopic Data for the Analogue 5-Bromo-7-methylindoline-2,3-dione

| Technique | Data Type | Observed Values/Characteristics | Reference |

|---|---|---|---|

| Molecular Formula | - | C₉H₆BrNO₂ | sigmaaldrich.com |

| Molecular Weight | - | 240.05 g/mol | sigmaaldrich.com |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic and methyl protons. | spectrabase.com |

| ¹³C NMR | Chemical Shift (δ) | Signals for 9 unique carbons, including two carbonyls (>150 ppm). | rsc.org |

| Mass Spectrometry | m/z | Isotopic cluster for bromine (⁷⁹Br/⁸¹Br) would be present. | rsc.org |

| Infrared (IR) | Wavenumber (cm⁻¹) | Peaks for N-H stretch (~3200 cm⁻¹), C=O stretches (~1740 cm⁻¹). | rsc.org |

Chemical Reactivity and Derivatization of 7 Bromo 5 Methylindoline 2,3 Dione

Overview of Reactive Functional Groups and Reaction Centers within the Indoline-2,3-dione Core

The chemical personality of 7-Bromo-5-methylindoline-2,3-dione is defined by several key reactive features:

The Aromatic Ring: The benzene (B151609) ring is substituted with a bromine atom at the C-7 position and a methyl group at the C-5 position. The bromine atom is a crucial reaction handle, susceptible to replacement via nucleophilic aromatic substitution and, more significantly, transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

The Dione (B5365651) Functionality (C-2 and C-3): The vicinal carbonyl groups are highly reactive centers. The C-3 carbonyl group, in particular, behaves as a reactive ketone and is a strong electrophile, readily participating in condensation and addition reactions. elsevierpure.comirapa.org The C-2 carbonyl has amide character due to its proximity to the nitrogen atom, which influences its reactivity.

The N-H Group: The nitrogen atom bears an acidic proton and can be deprotonated to form an anion. This allows for N-alkylation or N-acylation reactions, further diversifying the molecular scaffold. researchgate.net

The electronic properties of the substituents—the electron-donating methyl group and the electron-withdrawing bromine atom and dione system—create a unique electronic landscape that influences the reactivity at each site.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-7 position is a key site for introducing structural diversity. While classical nucleophilic aromatic substitution is possible, modern cross-coupling methods are more prevalent and efficient.

Direct alkylation and arylation at the C-7 position can be achieved through various synthetic methods. These reactions typically involve the formation of a new carbon-carbon bond by replacing the bromine atom. While direct substitution by nucleophiles is challenging on an unactivated aryl halide, organometallic reagents can facilitate this transformation. More commonly, these modifications are accomplished via the powerful and versatile cross-coupling reactions discussed below.

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for functionalizing aryl halides like this compound. The Suzuki-Miyaura coupling, in particular, is a widely used method for forming C-C bonds under mild conditions with high functional group tolerance. nih.govlibretexts.orgrsc.org

This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (a boronic acid or boronic ester). libretexts.orgyoutube.com The reaction allows for the introduction of a vast array of substituents at the C-7 position, including alkyl, alkenyl, aryl, and heteroaryl groups. nih.govnih.gov The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The robustness of this methodology has been demonstrated on various bromo-indole and bromo-azaindole scaffolds, highlighting its applicability for diversifying this isatin (B1672199) derivative. nih.govencyclopedia.pub

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatic Compounds

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle | youtube.commdpi.com |

| Ligand | JohnPhos, SPhos | Stabilizes the palladium catalyst | youtube.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid | nih.govmdpi.com |

| Boron Reagent | Arylboronic acids, Alkenyltrifluoroborates | Source of the new C-substituent | rsc.orgnih.gov |

| Solvent | Dioxane/Water, THF/Water, DMF | Solubilizes reactants | youtube.commdpi.com |

Reactions at the Carbonyl Centers (C-2 and C-3)

The dione functionality offers a rich platform for chemical modification, particularly at the highly electrophilic C-3 carbonyl.

The C-3 carbonyl group of the isatin core readily undergoes condensation reactions with primary amines and other nitrogen nucleophiles to form imines, commonly known as Schiff bases. researchgate.netksu.edu.saekb.eg This reaction is a cornerstone of isatin chemistry, providing a straightforward route to a diverse library of derivatives. irapa.orggrowingscience.com The reaction proceeds by the nucleophilic attack of the amine on the C-3 carbonyl, followed by dehydration to yield the C=N double bond. This transformation has been successfully applied to various substituted isatins, including 5-bromo-isatin, to produce compounds with a wide range of biological activities. ksu.edu.sa

Table 2: Examples of Nucleophiles for Schiff Base Formation with Isatin Derivatives

| Nucleophile Type | Specific Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Primary Aromatic Amines | Aniline (B41778) | N-Aryl Imine | ekb.eg |

| Primary Aliphatic Amines | Ethylamine | N-Alkyl Imine | ksu.edu.sa |

| Hydrazines | Hydrazine Hydrate (B1144303) | Hydrazone | chemicalbook.com |

| Hydrazides | Nalidixic acid carbohydrazide | N-Acylhydrazone (Schiff Base) | ksu.edu.sa |

The dione functionality can undergo both reduction and oxidation, leading to structurally distinct molecular frameworks.

Oxidation: Oxidation of the isatin core, for instance with agents like chromic acid or urea-hydrogen peroxide, can lead to the formation of the corresponding isatoic anhydride. irapa.orgresearchgate.net This involves the cleavage of the bond between C-2 and C-3 and oxidation, expanding the five-membered ring into a six-membered anhydride. This transformation converts the indoline-2,3-dione into a new heterocyclic system with its own unique reactivity.

Reduction: The reduction of the dione can be controlled to achieve different outcomes.

Selective Reduction: The C-3 keto group can be selectively reduced to a hydroxyl group using mild reducing agents, yielding 3-hydroxy-2-oxindoles. This is a common transformation in isatin chemistry.

Complete Reduction: More powerful reduction methods, such as the Wolff-Kishner reduction, can potentially reduce a carbonyl group completely to a methylene (B1212753) (CH₂) group. rsc.org

Reductive Dimerization: In some cases, reductive conditions can lead to the formation of dimers such as indirubin, where two isatin molecules are coupled.

These oxidative and reductive strategies significantly expand the synthetic utility of this compound, providing access to a variety of related heterocyclic structures.

Reactions Involving the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indoline-2,3-dione core is a key site for chemical modification. Its reactivity, particularly its nucleophilicity after deprotonation, allows for the introduction of a wide variety of substituents, which can profoundly alter the molecule's properties.

N-alkylation and N-acylation are fundamental reactions for derivatizing the isatin scaffold to enhance or modulate biological activity. These modifications can improve properties such as potency, selectivity, and pharmacokinetic profiles. The acidic nature of the N-H proton allows for easy deprotonation with a suitable base, followed by nucleophilic substitution with an alkyl or acyl halide.

Research has shown that introducing substituents at the N-1 position can lead to potent therapeutic agents. For instance, N-alkylation of isatin derivatives is a common strategy in the development of anticancer drugs. In one study, N-benzylation of a 5-bromo-isatin derivative was a key step in synthesizing novel compounds that were subsequently converted into thiazole-bearing derivatives. nih.gov These final products, such as compound 7d (1-benzyl-5-bromo-3-((4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one), exhibited significant anticancer activity against breast cancer (MCF-7) cells with an IC₅₀ value of 2.93 µM and also showed potent inhibition of VEGFR-2 kinase. nih.gov

Similarly, N-acylation is employed to modify the biological profile of the isatin core. The synthesis of dual 5-lipoxygenase (5-LOX)/soluble epoxide hydrolase (sEH) inhibitors, aimed at treating inflammatory conditions, utilized N-acylation. acs.org 5-Methylindoline-2,3-dione was first reacted with mercaptoacetic acid and an amino acid, and the resulting intermediate was then acylated at the N-1 position with cyclohexanecarbonyl chloride to yield potent anti-inflammatory agents. acs.org Another example involves the synthesis of dimeric DJ-1 inhibitors, where 5-fluoroindoline-2,3-dione was N-alkylated using various α,ω-dibromoalkanes, producing bis-isatin derivatives with potential applications in neurodegenerative diseases. nih.gov

These examples underscore a general principle: the N-1 position of the indoline-2,3-dione scaffold is a critical handle for chemical modification, allowing for the synthesis of derivatives with tailored biological functions.

Table 1: Examples of N-Alkylation/Acylation of Isatin Derivatives for Biological Activity

| Parent Compound | Reagent(s) | N-Substituent | Resulting Biological Activity |

| 5-Bromoindoline-2,3-dione | 1. Benzyl (B1604629) bromide, K₂CO₃ | Benzyl | Precursor for anticancer agents (VEGFR-2 inhibitors). nih.gov |

| 5-Methylindoline-2,3-dione | 1. Mercaptoacetic acid, 4-(aminomethyl)benzoic acid; 2. Cyclohexanecarbonyl chloride | Cyclohexanecarbonyl | Dual 5-LOX/sEH inhibitor for anti-inflammatory applications. acs.org |

| 5-Fluoroindoline-2,3-dione | 1,10-Dibromodecane, K₂CO₃ | -(CH₂)₁₀- (Dimer) | Dimeric inhibitor of the DJ-1 protein, relevant to cancer and neuroprotection. nih.gov |

This electronic modulation directly affects the reactivity of other positions on the ring, particularly the electrophilicity of the carbonyl carbons at C-2 and C-3. For example, an electron-withdrawing N-acyl group will increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, an electron-donating N-alkyl group may slightly decrease their electrophilicity.

The impact of N-substituents on reactivity is clearly demonstrated in cycloaddition reactions. In a study on the [3+3]-cycloaddition (dimerization) of azomethine ylides derived from isatins, the nature of the N-substituent (H, methyl, ethyl, benzyl) was found to influence the diastereoselectivity of the reaction. rsc.org This indicates that the N-substituent affects the stability and geometry of the transition state, a direct consequence of its electronic and steric influence on the isatin-derived ylide. rsc.org

While detailed computational studies on this compound are not widely available, research on other substituted isatins shows that modifications to the ring system alter key electronic parameters like the HOMO-LUMO energy gap. uokerbala.edu.iq Changes to this energy gap directly correlate with the chemical reactivity and kinetic stability of the molecule. Therefore, the choice of an N-substituent is a critical parameter for fine-tuning the reactivity of the this compound scaffold for specific synthetic transformations.

1,3-Dipolar Cycloaddition Reactions with Functionalized Indoline-2,3-dione Derivatives

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.orgnih.gov Isatin and its derivatives, including this compound, are excellent substrates for these reactions, typically serving as precursors for the 1,3-dipole.

A common and highly effective strategy involves the condensation of an isatin derivative with an α-amino acid, such as L-proline or sarcosine, to generate an intermediate azomethine ylide in situ. rsc.orgnih.gov This azomethine ylide is a reactive 1,3-dipole that can be trapped by a variety of dipolarophiles, which are typically electron-deficient alkenes or alkynes. nih.gov This multicomponent reaction provides a highly efficient route to complex spiro-heterocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures. nih.gov

For example, the three-component reaction between an isatin derivative, L-proline, and a chalcone (B49325) (an α,β-unsaturated ketone) can produce highly functionalized spiro[pyrrolidine-3,2′-oxindole] derivatives in a regio- and stereoselective manner. nih.gov The C-3 carbonyl group of the isatin is converted into a part of the azomethine ylide, which then undergoes a [3+2] cycloaddition with the alkene of the chalcone. rsc.org

The versatility of this reaction allows for the creation of diverse molecular scaffolds. The substituents on the isatin ring (such as the 7-bromo and 5-methyl groups), the choice of amino acid, and the structure of the dipolarophile all contribute to the final structure and complexity of the spiro-heterocycle. nih.gov These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity from simple starting materials. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloadditions Involving Isatin Derivatives

| Isatin Derivative | 1,3-Dipole Source | Dipolarophile | Resulting Heterocyclic Scaffold |

| Substituted Isatins | L-proline | Thiochromene-based chalcones | Spiro-oxindole/pyrrolidine/thiochromene. nih.gov |

| Isatin | L-proline | (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones | Bis-spiro-oxindoles (spiropyrrolizidine derivatives). nih.gov |

| Isatin | Proline | Self-condensation (dimerization) | Polycyclic fused dispiro-oxindole (piperazine core). rsc.org |

| Trifluoroethyl amine-derived isatin ketimines | DBU (base) | Chalcones | 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles. rsc.org |

Advanced Spectroscopic and Structural Elucidation Studies of 7 Bromo 5 Methylindoline 2,3 Dione

X-ray Crystallography for Precise Solid-State Structure Determination

While the specific single-crystal X-ray diffraction data for 7-Bromo-5-methylindoline-2,3-dione is not extensively reported in the surveyed literature, a robust understanding of its solid-state structure can be inferred from the analysis of closely related substituted isatin (B1672199) analogs. mdpi.comnih.gov Isatin and its derivatives are known to form highly ordered crystalline structures, governed by a combination of molecular geometry and specific intermolecular forces.

The core indoline-2,3-dione ring system in isatin derivatives is characteristically planar or nearly planar. mdpi.comnih.gov For this compound, the fused bicyclic system, comprising a benzene (B151609) ring and a pyrrolidine-2,3-dione ring, is expected to maintain this planarity. Any deviation from the mean plane for the non-hydrogen atoms is anticipated to be minimal.

The primary conformational flexibility would relate to the exocyclic N-H bond and the orientation of the substituents. However, as the bromine atom and methyl group are directly attached to the rigid aromatic ring, significant torsional variations are not expected. The key structural parameters, such as bond lengths and angles, will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine at position 7 and the electron-donating methyl group at position 5 will subtly alter the charge distribution and bond characteristics of the aromatic ring compared to the parent isatin molecule.

| Parameter | Expected Observation for this compound | Reference Data from Analogs |

| Ring System Planarity | The fused indoline (B122111) ring system is expected to be nearly planar. | In 5-bromo-1-ethylindoline-2,3-dione, the largest deviation from the mean plane is reported to be minimal. |

| Substituent Orientation | The C-Br and C-CH₃ bonds will lie in the plane of the aromatic ring. | Substituents on the aromatic ring of isatin derivatives typically do not disrupt the overall planarity. |

| Torsion Angles | Torsion angles within the fused ring system will be close to 0° or 180°, consistent with a planar structure. | N/A |

| Bond Lengths | The C-Br bond length will be typical for an aryl bromide. C=O bond lengths will be characteristic of a ketone and an amide carbonyl. | N/A |

The crystal lattice of this compound is predicted to be stabilized by a network of intermolecular interactions, which are crucial determinants of the compound's physical properties.

Hydrogen Bonding: The most significant hydrogen bond is expected to be formed between the N-H group (donor) of one molecule and the C2-ketone carbonyl oxygen (acceptor) of an adjacent molecule. This interaction is a hallmark of N-unsubstituted isatins and typically leads to the formation of centrosymmetric dimers or extended chains within the crystal lattice. nih.gov

π-π Stacking: The planar aromatic rings of the isatin core are conducive to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are expected to contribute significantly to the crystal packing, often resulting in a layered or stacked arrangement along one of the crystallographic axes. The presence of the bromine atom may also introduce halogen bonding (C-Br···O) as an additional, weaker stabilizing interaction.

| Interaction Type | Expected Details for this compound | Reference Data from Analogs |

| Hydrogen Bonding | Formation of N-H···O=C hydrogen bonds, likely leading to dimeric pairs or chains. | Isatin derivatives commonly exhibit N-H···O hydrogen bonding, which directs the primary supramolecular assembly. |

| π-π Stacking | Parallel-displaced or slipped-parallel stacking of the indoline ring systems. | Inter-planar distances of 3.3 to 3.9 Å are typical for π-π stacked isatins. |

| Halogen Bonding | Potential for C-Br···O interactions, further stabilizing the crystal packing. | N/A |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

High-resolution NMR spectroscopy provides definitive information about the molecular structure in solution. While specific experimental spectra for this compound were not available, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the established data for isatin and the known substituent chemical shift (SCS) effects of methyl and bromo groups on an aromatic ring. nih.govnih.gov

In the ¹H NMR spectrum, the N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm) due to hydrogen bonding and the deshielding effect of the adjacent carbonyl groups. The aromatic protons, H-4 and H-6, will appear as distinct singlets or narrow doublets (with a small meta coupling constant). The methyl protons will resonate as a sharp singlet in the typical aromatic methyl region (δ ≈ 2.2-2.5 ppm).

In the ¹³C NMR spectrum, two distinct carbonyl carbon signals are expected at the low-field end of the spectrum (δ > 150 ppm), corresponding to the C3-keto and C2-amide carbonyls. The signals for the aromatic carbons will be distributed according to the electronic effects of the substituents.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| N-H | ~11.0 | s (broad) | Deshielded proton of the amide group. |

| Ar-H (H-6) | ~7.4 - 7.6 | s or d | Influenced by ortho-bromo and para-methyl groups. |

| Ar-H (H-4) | ~7.2 - 7.4 | s or d | Influenced by para-bromo and ortho-methyl groups. |

| -CH₃ | ~2.3 - 2.5 | s | Typical shift for an aromatic methyl group. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C3) | ~183 | Ketone carbonyl. |

| C=O (C2) | ~158 | Amide carbonyl. |

| C-5 | ~140 | Aromatic carbon attached to the methyl group. |

| C-7 | ~115 - 120 | Aromatic carbon attached to the bromine atom. |

| Other Ar-C | ~120 - 150 | Remaining aromatic carbons with shifts influenced by substituents. |

| -CH₃ | ~20 - 22 | Methyl carbon. |

Mass Spectrometry for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₉H₆BrNO₂, corresponding to a monoisotopic molecular weight of approximately 238.96 Da.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. nih.govyoutube.com Consequently, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by two mass units (e.g., m/z 239 and 241), which provides unambiguous evidence for the presence of a single bromine atom in the molecule. nih.gov

The fragmentation pattern under electron ionization (EI) is expected to follow pathways characteristic of isatin derivatives. nih.gov The primary fragmentation would likely involve the sequential loss of neutral molecules like carbon monoxide (CO), a common fragmentation for dicarbonyl compounds. Loss of the bromine atom is another plausible pathway.

| m/z (Proposed) | Ion/Fragment | Description of Pathway |

| 239 / 241 | [C₉H₆⁷⁹/⁸¹BrNO₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 211 / 213 | [M - CO]⁺ | Loss of the first carbon monoxide molecule from the molecular ion. |

| 183 / 185 | [M - 2CO]⁺ | Subsequent loss of the second carbon monoxide molecule. |

| 160 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 132 | [M - Br - CO]⁺ | Loss of a bromine radical followed by the loss of a carbon monoxide molecule. |

Infrared and Ultraviolet-Visible Spectroscopy for Characteristic Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information on the functional groups and electronic structure of the molecule.

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the N-H and carbonyl groups. nih.gov A moderately broad absorption band around 3200-3300 cm⁻¹ would be assigned to the N-H stretching vibration. The most prominent feature will be two strong, distinct stretching bands for the two carbonyl groups: the C3-keto group typically absorbs at a higher wavenumber (around 1740-1760 cm⁻¹) compared to the C2-amide carbonyl group (around 1720-1740 cm⁻¹), which is influenced by conjugation with the nitrogen lone pair. researchgate.net Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3200 - 3300 | Stretching |

| C=O (Ketone, C3) | 1740 - 1760 | Stretching |

| C=O (Amide, C2) | 1720 - 1740 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-Br | 600 - 800 | Stretching |

The UV-Vis spectrum is governed by the electronic transitions within the isatin chromophore. Typically, isatin derivatives display two main absorption bands. nih.gov A high-intensity band in the range of 250-350 nm is attributed to π→π* transitions within the conjugated aromatic system. A second, much weaker band is observed at longer wavelengths (400-450 nm), which corresponds to the formally forbidden n→π* transition of the carbonyl groups. researchgate.net The presence of the electron-donating methyl group and the electron-withdrawing bromine atom (with its lone pairs capable of +M effect) on the aromatic ring is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted isatin.

Biological and Pharmacological Investigations of 7 Bromo 5 Methylindoline 2,3 Dione and Its Derivatives

Evaluation of Cytotoxic and Anticancer Activities in Preclinical Models

The potential of isatin (B1672199) derivatives as anticancer agents has been extensively explored. nih.gov Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, often through the induction of programmed cell death, or apoptosis.

In Vitro Studies Against Various Cancer Cell Lines (e.g., HL-60 human leukemia cells, K562, HepG2, HT-29)

A study investigating a series of multi-substituted isatin derivatives evaluated their in vitro cytotoxicity against several human cancer cell lines, including chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells. nih.gov Within this series, the compound 7-bromo-5-methylisatin (referred to as compound 4h in the study) was synthesized and tested. nih.gov While the study highlighted other compounds in the series for their potent activity, it provides a basis for understanding the cytotoxic potential of the 7-bromo-5-methyl substitution pattern. For instance, the research found that the introduction of a bromine atom at the 7-position of a related 5-bromoisatin (B120047) derivative significantly enhanced its inhibitory activity against HT-29 cells, with an IC50 value of 2.67 µM. nih.gov Furthermore, substitutions with halogens at the 5, 6, and 7-positions were shown to result in higher inhibitory activity against K562 leukemia cells. nih.gov

Another study on a novel isoindigo derivative, which shares structural similarities with isatins, demonstrated strong antiproliferative activity against human promyelocytic leukemia (HL-60) cells. nih.gov This compound, designated 5'-Br, induced significant cytotoxicity in a dose- and time-dependent manner. nih.gov While not 7-Bromo-5-methylindoline-2,3-dione itself, this finding points to the potential of bromo-substituted indoline (B122111) cores in targeting leukemia cells.

The table below summarizes the cytotoxic activities of a selection of isatin derivatives from the aforementioned study to illustrate the impact of different substitutions.

| Compound | Cell Line | IC50 (µM) |

| 7-bromo-5-methylisatin (4h) | K562 | >50 |

| HepG2 | >50 | |

| HT-29 | >50 | |

| 5,7-dibromo-isatin (4f) | K562 | 11.52 |

| HepG2 | 21.37 | |

| HT-29 | 2.67 | |

| 5-bromo-6-fluoro-isatin (4a) | K562 | 2.32 |

| HepG2 | 15.42 | |

| HT-29 | 10.23 | |

| 5,6,7-trichloro-isatin (4l) | K562 | 1.75 |

| HepG2 | 3.20 | |

| HT-29 | 4.17 |

Data sourced from a study on multi-substituted isatin derivatives. nih.gov

Mechanistic Studies of Cytotoxicity, Including Apoptosis Induction

The cytotoxic effects of isatin derivatives are often mediated by the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis. nih.govnih.gov Isatin itself can induce DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. nih.gov Mechanistic studies on isatin derivatives have revealed their ability to trigger apoptosis through various cellular pathways.

For example, studies on certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which are structurally related to this compound, have shown that they can induce apoptosis in cancer cells. mdpi.com The pro-apoptotic effects of these compounds were evidenced by their ability to trigger the activation of key executioner enzymes called caspases, such as caspase-3 and caspase-9. mdpi.com Furthermore, these derivatives were observed to alter the levels of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. mdpi.com Specifically, they can increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com

In a study of the isoindigo derivative 5'-Br, its cytotoxic effect on HL-60 cells was found to be mediated by the intrinsic apoptotic pathway. nih.gov This was characterized by several key events, including the depolarization of the mitochondrial inner membrane, a decrease in cellular ATP levels, and the release of cytochrome c from the mitochondria. nih.gov The compound also modulated the expression and phosphorylation of Bcl-2, leading to a loss of its association with Bax, further promoting apoptosis. nih.gov Additionally, the 5'-Br compound was found to arrest the cell cycle at the G0/G1 phase. nih.gov Although these findings are for a related compound, they provide a plausible model for the mechanism of action of this compound.

Enzyme Inhibition Studies

In addition to their cytotoxic properties, isatin derivatives have been investigated as inhibitors of various enzymes, highlighting their potential to modulate different biological pathways.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov Isatin itself is known to be an inhibitor of MAO, with a preference for the MAO-B isoform. nih.gov The inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease. nih.gov

Research into the structure-activity relationships of substituted isatin analogues has shown that modifications at the C5 and C6 positions of the isatin ring can significantly influence their MAO inhibitory potency and selectivity. nih.govresearchgate.net Studies have demonstrated that substitution at the C5 position is a general strategy for enhancing the MAO-B inhibitory activity of isatin. nih.gov For instance, the introduction of various substituents at C5 has led to compounds with significantly increased potency compared to the parent isatin molecule. nih.gov While specific data for this compound is not available, the existing research on C5-substituted isatins suggests that the 5-methyl group could contribute favorably to MAO-B inhibition. nih.govnih.gov

Aminopeptidase (B13392206) Inhibition (e.g., IRAP)

Insulin-regulated aminopeptidase (IRAP) is a zinc-dependent metalloprotease that has emerged as a potential drug target for cognitive disorders. nih.gov The inhibition of IRAP is thought to enhance memory and learning. nih.gov

In the development of non-peptidic IRAP inhibitors, a series of spiro-oxindole dihydroquinazolinones were synthesized and evaluated. nih.gov This study provided crucial insights into the structural requirements for IRAP inhibition by oxindole-based compounds. It was discovered that a substituent at the 5-position of the oxindole (B195798) core was essential for inhibitory activity. nih.gov Notably, removing a bromine substituent from the 5-position led to a loss of activity. nih.gov Even more relevant to this compound, when the bromine atom was moved from the 5-position to the 7-position, the resulting compound was also found to be inactive as an IRAP inhibitor. nih.gov This finding strongly suggests that the specific placement of the bromo substituent is critical for interaction with the IRAP enzyme, and that a 7-bromo substitution, as in this compound, is not favorable for IRAP inhibition in this particular chemical scaffold. nih.gov

DNA Gyrase Inhibition, Particularly Against Mycobacterium Tuberculosis (Mtb) DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.govplos.org In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, DNA gyrase is the sole type II topoisomerase, making it an attractive target for the development of new anti-tubercular agents. plos.orgdocumentsdelivered.com

Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that show potent inhibition of Mtb DNA gyrase. nih.govdocumentsdelivered.com In one study, a series of NBTIs were investigated, and a halogenated compound, referred to as "compound 5," demonstrated potent inhibition of Mtb DNA gyrase with an IC50 of 0.096 µM and strong activity against Mtb with an IC50 of 0.165 µM. nih.govdocumentsdelivered.com Crystallography studies revealed that this compound binds to the GyrA subunit of the DNA gyrase. nih.gov While the precise structure of "compound 5" is not explicitly stated as this compound in the abstract, the finding highlights the potential of halogenated compounds of this class as Mtb DNA gyrase inhibitors. nih.govdocumentsdelivered.com

Assessment of Antimicrobial and Antifungal Properties

Derivatives of isatin are recognized for their broad-spectrum antimicrobial and antifungal activities. researchgate.net While specific studies on this compound were not prevalent in the initial search, the antimicrobial potential of the broader isatin class is well-documented. For instance, various N-substituted isatin derivatives have demonstrated activity against a range of bacteria and fungi. researchgate.net

Research on other halogenated and methylated indole (B1671886) derivatives provides insight into the potential of this compound class. For example, new tricyclic flavonoids incorporating a bromo- and methyl-substituted ring system have been synthesized and shown to possess strong antibacterial and antifungal abilities. mdpi.com These synthetic flavonoids were particularly effective against Gram-positive bacteria like S. aureus. mdpi.com Similarly, studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown potent antibacterial and antifungal activity, with some compounds exceeding the efficacy of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold. mdpi.com The mechanism of antifungal action for these indole derivatives is suggested to be the inhibition of 14a-lanosterol demethylase of CYP51Ca. mdpi.com

One study on isoindoline-1,3-dione derivatives, which share some structural similarities with the indoline-2,3-dione core, found that certain compounds exhibited broad-spectrum antibacterial activity, while others showed promising antifungal properties. rajpub.com These findings underscore the potential of heterocyclic compounds with similar structural motifs to yield potent antimicrobial agents.

| Compound/Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Tricyclic Flavonoids (with bromo- and methyl-substitutions) | Antibacterial, Antifungal | Highly effective against S. aureus. | mdpi.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Antibacterial, Antifungal | Exceeded activity of ampicillin and streptomycin by 10–50 fold against some strains. | mdpi.com |

| Isoindoline-1,3-dione derivatives | Antibacterial, Antifungal | Broad-spectrum activity observed in certain derivatives. | rajpub.com |

Research on Antiviral and Anti-HIV Activities

The isatin scaffold has been a focal point in the development of antiviral agents, including those targeting HIV. nih.gov Isatin derivatives have been investigated for their ability to inhibit various viral targets. For instance, isatinyl thiosemicarbazone derivatives have shown promising activity against HIV-1 replication. nih.gov

In the context of HIV, research has explored various modifications of the isatin core. One study reported on norfloxacin-isatin Mannich bases, where the most potent compounds inhibited HIV-1 replication with EC50 values of 11.3 and 13.9 µg/mL. nih.gov Structure-activity relationship (SAR) studies in this series indicated that an electron-withdrawing group at the C-5 position of the isatin moiety was beneficial for activity. nih.gov Another study on isatin N-Mannich bases found that morpholinomethyl substitution at the N-1 position of the isatin ring was superior to other substitutions for anti-HIV activity. nih.gov

While direct studies on the anti-HIV activity of this compound are not available, the known influence of halogen and methyl substitutions on the isatin core suggests this compound could be a valuable starting point for the design of new anti-HIV agents. The antiviral potential of isatin derivatives extends beyond HIV, with some showing activity against other viruses like SARS-CoV-2. For example, certain sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives have been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Norfloxacin-isatin Mannich bases | HIV-1 | EC50 values of 11.3 and 13.9 µg/mL for the most potent compounds. | nih.gov |

| Isatin N-Mannich bases | HIV-1 and HIV-2 | Morpholinomethyl substitution at N-1 enhanced activity. | nih.gov |

| Isatinyl thiosemicarbazones | HIV-1 | Promising activity against HIV-1 replication. | nih.gov |

Investigations into Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of isatin and its derivatives has been explored in various studies. While direct research on this compound in this area is limited, related compounds have shown significant activity. For instance, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated for their analgesic and anti-inflammatory effects. nih.gov One derivative, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, was found to be more active as an analgesic than acetylsalicylic acid. nih.gov Another compound in the same series demonstrated anti-inflammatory activity comparable to indomethacin. nih.gov These findings highlight that modifications at different positions of a core heterocyclic structure can significantly influence its analgesic and anti-inflammatory activities. nih.gov

Profiling of Anticonvulsant Activity

Isatin and its derivatives are a well-established class of compounds with significant anticonvulsant activity. researchgate.net The core structure is a key pharmacophore in the design of new antiepileptic drugs. Studies on various substituted isatin derivatives have demonstrated their efficacy in animal models of epilepsy.

For example, a series of 5,7-dibromoisatin semicarbazones were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) induced seizure method in mice. nih.gov Several compounds in this series exhibited a prominent anticonvulsant effect with little to no neurotoxicity. nih.gov Specifically, compounds with a 4-chlorophenyl or a 3-chloro-4-fluorophenyl substitution on the semicarbazide (B1199961) moiety showed significant activity. nih.gov

Furthermore, the synthesis of new spiro[benzothiophene-thiazolidine]-dione derivatives, which can be conceptually related to isatin through the spiro linkage, has also yielded compounds with anticonvulsant properties. researchgate.netorientjchem.org This suggests that the core structural features of isatin, including the potential for halogenation, contribute to its anticonvulsant profile. The presence of bromine at the 7-position and a methyl group at the 5-position of the indoline-2,3-dione core in the title compound suggests it is a promising candidate for further investigation as an anticonvulsant agent.

| Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| 5,7-dibromoisatin semicarbazones | Maximal Electroshock (MES) | Prominent anticonvulsant effect with low neurotoxicity. | nih.gov |

| Spiro[benzothiophene-thiazolidine]-dione derivatives | Not specified | Reported to have anticonvulsant activity. | researchgate.netorientjchem.org |

Research on Antiplasmodial Activity

Isatin derivatives have also been investigated for their potential as antimalarial agents. The core scaffold is considered a valuable starting point for the development of new drugs against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While specific studies on this compound were not identified in the initial search, the general class of isatin derivatives has shown promise in this area. researchgate.net

Studies on Interactions with Neurotransmitter Systems (e.g., Serotonergic System, Benzodiazepine (B76468) Receptors)

Exploration of this compound Derivatives as Potential Pharmacological Agents for Diverse Diseases

The versatility of the isatin scaffold allows for the generation of a wide array of derivatives with diverse pharmacological properties. researchgate.net The substitution of a bromine atom at the 7-position and a methyl group at the 5-position of the indoline-2,3-dione core provides a unique chemical entity with potential for development into therapeutic agents for various diseases.

The existing body of research on substituted isatins supports the exploration of this compound derivatives in several key areas:

Anticancer Agents: Isatin derivatives are known for their antitumor properties. researchgate.net For example, 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to have potent antitumor activity, in some cases exceeding that of the approved drug Sunitinib. nih.gov The design of bis-isatin derivatives has also been explored to create potent inhibitors of DJ-1, a protein implicated in cancer. nih.gov

Antimicrobial and Antifungal Agents: As discussed previously, the isatin scaffold is a promising template for the development of new antimicrobial and antifungal drugs. researchgate.netmdpi.commdpi.comrajpub.com

Antiviral Agents: The potential for developing novel anti-HIV and other antiviral agents from isatin derivatives is significant, with various substituted compounds showing promising activity. nih.gov

Neurological Disorders: The demonstrated anticonvulsant activity of isatin derivatives suggests that this compound and its analogs could be valuable in the treatment of epilepsy and other neurological conditions. nih.gov

The continued exploration of derivatives of this compound, through modifications at the N-1 position and the C-3 carbonyl group, is a promising avenue for the discovery of new pharmacological agents with improved potency and selectivity for a range of diseases.

Structure Activity Relationship Sar Studies of 7 Bromo 5 Methylindoline 2,3 Dione Analogues

Influence of Halogen Substituents (e.g., Bromine Position at C-5 or C-7) on Biological Activity Profiles

The nature and position of halogen substituents on the indoline-2,3-dione ring are critical determinants of biological activity. While direct comparative studies between 7-Bromo-5-methylindoline-2,3-dione and its 5-Bromo-7-methyl isomer are not extensively detailed in the reviewed literature, broader SAR studies on substituted indolinones provide valuable insights.

Halogenation at the C-5 and C-7 positions of the indole (B1671886) nucleus has been shown to significantly impact the anticancer and antimicrobial properties of these compounds. For instance, in a series of trisindoline analogues, 5-bromo and 6-bromo derivatives were isolated from a marine sponge and have been the subject of synthetic and biological evaluation. nih.gov The introduction of a bromine atom, an electron-withdrawing group, can alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets. nih.gov

In studies of other substituted indolinones, the position of the halogen has been shown to be crucial. For example, in a series of spiro-oxindole dihydroquinazolinones, moving a bromine substituent from the 5-position to the 7-position resulted in an inactive compound, highlighting the sensitivity of the biological activity to the substitution pattern on the aromatic ring. nih.gov Furthermore, in a study on indole derivatives for antimicrobial activity, 5-iodoindole (B102021) and 6-bromoindole (B116670) showed significant activity against various bacterial strains. acs.org This suggests that both the type of halogen and its position are key factors in determining the antimicrobial spectrum and potency. While specific data for this compound is limited, the general trend indicates that a C-5 halogen is often favorable for certain biological activities.

Role of Methyl Group Position (e.g., at C-5 or C-7) and N-Substituents on Pharmacological Potency

The position of the methyl group, in concert with various N-substituents, plays a pivotal role in fine-tuning the pharmacological potency of indoline-2,3-dione analogues.

The methyl group's location, whether at C-5 or C-7, can influence the molecule's lipophilicity and steric profile, thereby affecting its ability to cross cell membranes and bind to target proteins. While direct comparisons of the methyl group position in the context of a 7-bromo or 5-bromo scaffold are scarce, studies on other substituted indoles provide some clues. For instance, in a quantitative structure-activity relationship (QSAR) study of 2,3-diaryl indoles, a methyl group at the R3 position (position 5 of the indole ring) was found to have a positive contribution to COX-2 inhibitory activity. nih.gov

N-substitution on the indoline-2,3-dione ring has been extensively studied and is known to have a profound impact on biological activity. The addition of an N-aryl fragment, for example, has been shown to significantly improve anticancer activity against K562 cell lines. nih.gov Similarly, N-alkylation can also enhance potency. In a study of indoline-2,3-dione-based sulfonamides, the nature of the substituent on the nitrogen atom was a key factor in their α-glucosidase and α-amylase inhibitory activity. nih.gov

Impact of Other Substituents (e.g., Aryl or Aliphatic Groups at C-5, Benzyl (B1604629) at N-1) on Specific Biological Activities

The introduction of diverse substituents at the C-5 and N-1 positions of the indoline-2,3-dione core has led to the discovery of compounds with a wide range of specific biological activities.

Aryl and Aliphatic Groups at C-5: The substitution of aryl or aliphatic groups at the C-5 position can significantly influence the biological profile. For instance, in the development of tyrosine kinase inhibitors, modifications at the C-5 position of the indolin-2-one ring have been crucial for achieving selectivity. mdpi.com A QSAR study on 2,3-diaryl indoles as COX-2 inhibitors indicated that substituents at the C-5 position of the indole moiety play a significant role in their inhibitory activity. nih.gov

Benzyl Group at N-1: The N-benzyl group is a common and often beneficial substituent in this class of compounds. A study on 1,5-disubstituted indolin-2,3-diones revealed that compounds with a benzyl substituent at the N-1 position exhibited more potent antiproliferative activity against the HL-60 human leukemia cell line compared to those with other substituents. Specifically, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized and evaluated for their anticancer properties. These compounds, particularly those with a 4-arylthiazole moiety attached to the hydrazone, showed potent activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives also exhibiting significant VEGFR-2 inhibitory activity.

The following table summarizes the anticancer activity of some N-benzyl-5-bromoindolin-2-one derivatives:

| Compound | R | Cell Line | IC50 (µM) |

| 7c | 4-fluorophenyl | MCF-7 | 7.17 ± 0.94 |

| 7d | 4-chlorophenyl | MCF-7 | 2.93 ± 0.47 |

| 7a | phenyl | MCF-7 | 19.53 ± 1.05 |

| 12d | 4-methyl-5-(p-tolyldiazenyl)thiazole | MCF-7 | 13.92 ± 1.21 |

| Doxorubicin | - | MCF-7 | 4.30 ± 0.84 |

| Data from a study on N-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents. |

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry is a critical factor in the biological activity of many drug molecules, and indoline-2,3-dione derivatives are no exception. The introduction of chiral centers, often through substitution at the C-3 position or on N-substituents, can lead to stereoisomers with distinct pharmacological profiles.

Furthermore, the synthesis of spiro-oxindole derivatives, where the C-3 position of the indoline (B122111) ring is part of a spirocyclic system, inherently creates a chiral center. The absolute configuration of this center can dramatically influence biological activity. In a study on spiro-oxindole dihydroquinazolinones as IRAP inhibitors, it was found that the (S)-configuration was crucial for binding to the target enzyme. nih.gov This highlights that the three-dimensional arrangement of substituents is a key aspect to consider in the design of potent and selective indoline-2,3-dione-based therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Prediction of Electronic Structure, Reactivity, and Spectroscopic Features

The resulting electronic data is crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, these quantum methods can be used to simulate and predict various spectroscopic features, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which are vital for the experimental identification and characterization of the compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 7-Bromo-5-methylindoline-2,3-dione, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Quantitative Binding Affinities

Through molecular docking simulations, researchers can visualize the plausible binding modes of this compound within the active site of a target receptor. These simulations generate various possible conformations, or poses, of the ligand and rank them based on a scoring function. This scoring function provides a quantitative prediction of the binding affinity, often expressed as a binding energy value, which helps in prioritizing potential drug candidates.

Identification of Key Interacting Residues within Receptor Active Sites

Beyond predicting the binding pose and affinity, molecular docking is invaluable for identifying the specific amino acid residues within the receptor's active site that are crucial for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these key interactions is fundamental for structure-based drug design and for optimizing the ligand to enhance its potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the system over time, providing insights into the conformational flexibility of both the ligand and the target. For this compound, MD simulations would be critical to assess the stability of the predicted binding poses obtained from docking studies. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates, providing a more accurate assessment of its potential as a binder.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed. This model would use molecular descriptors (numerical representations of chemical and physical properties) to predict the potency of new, untested compounds. QSAR serves as a valuable tool for lead optimization, guiding the synthesis of more active molecules.

Application of De Novo Drug Design Approaches Informed by Computational Insights

The insights gained from the aforementioned computational studies can fuel de novo drug design approaches. This involves designing a novel molecule from scratch, atom by atom or fragment by fragment, to fit a specific target's active site. The predicted binding pocket shape, key interacting residues, and the physicochemical properties of this compound would inform the design of new molecular entities with potentially improved affinity, selectivity, and pharmacokinetic profiles. This iterative process of computational design, followed by synthesis and experimental testing, is a modern paradigm in the quest for new therapeutic agents.

Advanced Applications in Organic and Medicinal Chemistry

7-Bromo-5-methylindoline-2,3-dione as a Versatile Synthetic Building Block.nih.govresearchgate.net

The chemical reactivity of the isatin (B1672199) core, characterized by the presence of a vicinal dicarbonyl system at positions 2 and 3 and an active N-H group, makes this compound a highly adaptable precursor for a wide range of chemical transformations. nih.govresearchgate.net The strategic placement of the bromo and methyl groups further modulates the reactivity of the aromatic ring, opening avenues for diverse functionalization.

For the Construction of Complex Heterocyclic Systems and Novel Molecular Architectures

The isatin framework is a cornerstone in the synthesis of a plethora of complex heterocyclic compounds. dergipark.org.tr The C3-carbonyl group of this compound is particularly reactive towards nucleophiles, serving as a key handle for constructing novel ring systems. This reactivity is central to its application in multicomponent reactions (MCRs), which allow for the rapid assembly of molecular complexity from simple starting materials. uc.pt

One of the most prominent applications of isatins is in the synthesis of spirooxindoles, a class of compounds with significant biological activities. nih.govbeilstein-journals.org The reaction of this compound with various substrates can lead to the formation of intricate spirocyclic frameworks. For instance, in a manner analogous to other substituted isatins, it can undergo condensation with 1,3-dicarbonyl compounds and amines to generate spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated in situ from isatin and amino acids provide a powerful route to spiro-pyrrolidinyl-oxindoles. uc.pt

The versatility of the isatin scaffold extends to the synthesis of fused heterocyclic systems. For example, the Pfitzinger reaction, a classic method for quinoline (B57606) synthesis, utilizes isatins as starting materials. While specific examples with this compound are not extensively documented, the general reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

The following table illustrates the types of heterocyclic systems that can be synthesized from isatin precursors, highlighting the potential of this compound in these transformations.

| Starting Material Analogue | Reagents | Resulting Heterocyclic System | Reference |

| Isatin | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Isatin, Amino Acid | But-2-ynedioate | Spirooxindole-pyrrolidine | uc.pt |

| 5-Bromoisatin (B120047) | p-Aminosulfonylchloride | Sulfonyl amide derivatives | researchgate.net |

| 5-Methylisatin (B515603) | Chloroacetyl chloride, Imines | Spiro β-Lactam | growingscience.com |

In the Development of Novel Bioactive Scaffolds with Enhanced Pharmacological Profiles